![molecular formula C23H30N2O3S B7709931 ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate, commonly known as EPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPN belongs to the family of sulfonamide compounds, which are known for their antimicrobial and anti-inflammatory properties.
作用機序
The exact mechanism of action of EPN is not fully understood. However, it is believed that EPN exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls. EPN may also interfere with the bacterial DNA replication process. In terms of its anti-inflammatory effects, EPN is thought to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
EPN has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that EPN inhibits the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). EPN has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that EPN can reduce inflammation in animal models of arthritis and sepsis.
実験室実験の利点と制限
EPN has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. EPN is also stable under normal laboratory conditions. However, there are some limitations to using EPN in lab experiments. EPN is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, EPN has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
将来の方向性
There are several future directions for research on EPN. One area of interest is the development of new antimicrobial agents based on the structure of EPN. Researchers are also investigating the potential use of EPN in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, there is interest in exploring the use of EPN as a potential cancer treatment, due to its ability to inhibit cell growth and induce apoptosis in cancer cells. Overall, EPN shows great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成法
The synthesis of EPN involves the reaction of 4-aminobenzoic acid with 2-(4-methylphenylsulfonamido)acetic acid, followed by the addition of 2-phenylethylamine and ethyl chloroformate. The final product is obtained after purification through column chromatography and recrystallization. The yield of EPN is approximately 60%.
科学的研究の応用
EPN has shown promising results in various scientific research applications. It has been studied for its antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. EPN has also been investigated for its anti-inflammatory effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-20-11-13-22(14-12-20)29(27,28)25(18-15-21-9-5-4-6-10-21)19-23(26)24-16-7-2-3-8-17-24/h4-6,9-14H,2-3,7-8,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUWZCANBRSJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

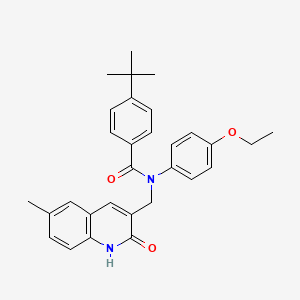
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
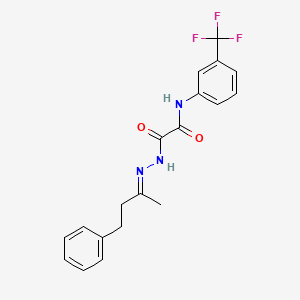


![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)
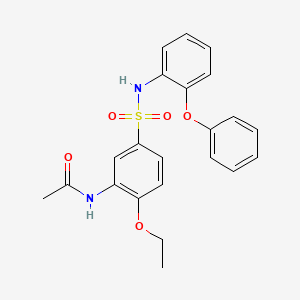
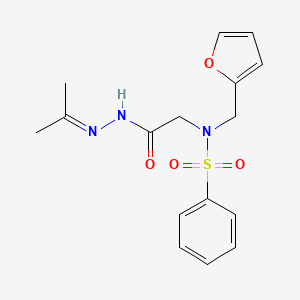
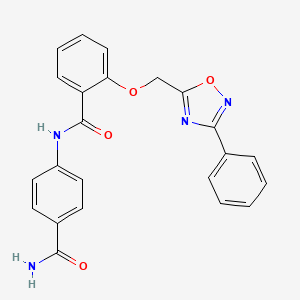
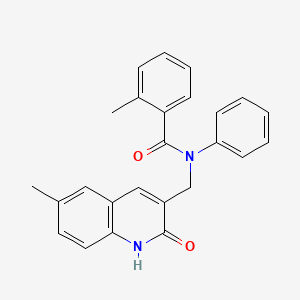
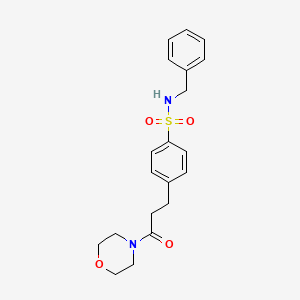
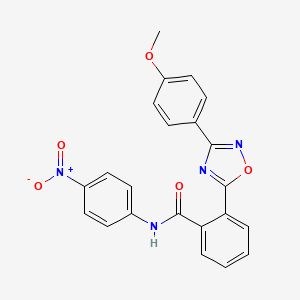

![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)